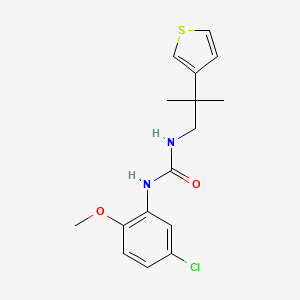
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common name if it has one, and its uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reagents used, the conditions required, and the steps of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, the types of bonds it contains, its stereochemistry if applicable, and its molecular geometry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products they produce.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Biosensors and Medical Applications
Urea derivatives play a significant role in the development of biosensors, particularly for detecting and quantifying urea concentration in various environments, including medical settings. Urea biosensors, utilizing enzyme urease as a bioreceptor, are crucial for monitoring urea levels, which can indicate several health conditions, including kidney and liver disorders. Advances in nanomaterials and polymer composites have enhanced the sensitivity and stability of these biosensors, offering promising tools for health monitoring and diagnosis (Botewad et al., 2021).
Urease Inhibitors in Treating Infections
Urease inhibitors have been studied for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These studies highlight the medicinal chemistry of urea derivatives in developing drugs that target specific enzymes critical for the survival of pathogenic bacteria, presenting a strategic approach to combat antibiotic resistance and improve treatment outcomes (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Applications
Urea derivatives are also explored for environmental and agricultural applications, particularly as slow-release fertilizers and urease/nitrification inhibitors. These compounds can enhance the efficiency of nitrogen use in agriculture, reducing environmental pollution and improving crop yields. The understanding of urea metabolism in ruminants and its regulation by bacterial urease highlights the broader ecological impact of urea derivatives in nutrient cycling and livestock management (Jin et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you’re interested in. If you have any other questions or need information on a different topic, feel free to ask!
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(2,11-6-7-22-9-11)10-18-15(20)19-13-8-12(17)4-5-14(13)21-3/h4-9H,10H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNADDUACGMUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

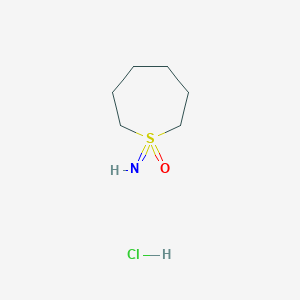
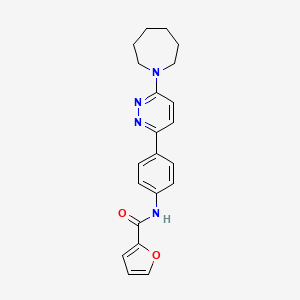
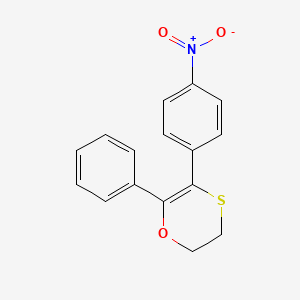
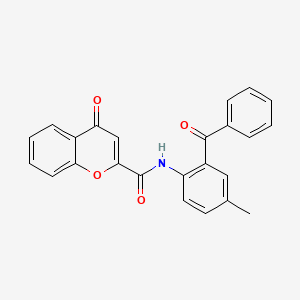
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
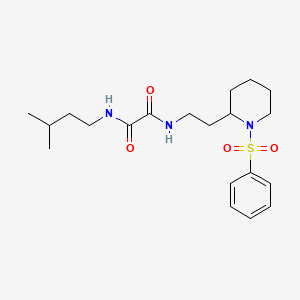
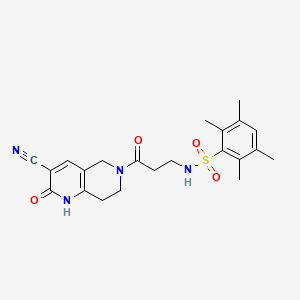
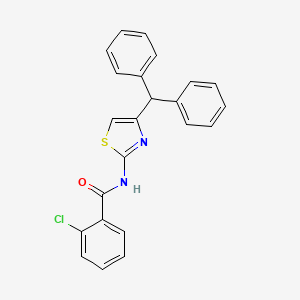

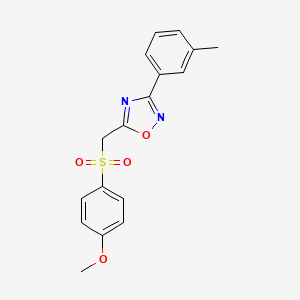
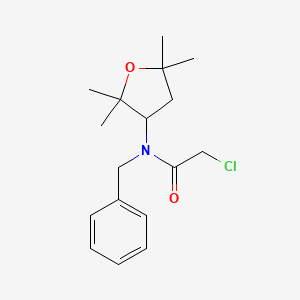
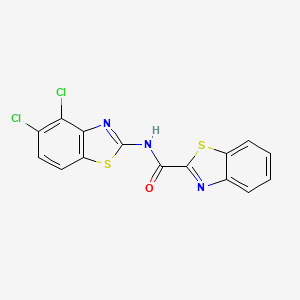
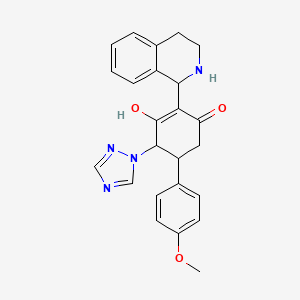
![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)